molecular formula C12H12N2O2 B2472873 2-Methyl-3-(quinoxalin-2-yl)propanoic acid CAS No. 1500623-10-8

2-Methyl-3-(quinoxalin-2-yl)propanoic acid

Cat. No.: B2472873
CAS No.: 1500623-10-8
M. Wt: 216.24
InChI Key: CJBLYZVOLFSDLQ-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Quinoxaline (B1680401) Scaffolds in Bioactive Compound Discovery

The exploration of quinoxaline derivatives in medicinal chemistry has a rich history, with initial syntheses dating back to the late 19th century. The first derivative of quinoxaline was synthesized in 1884 through the condensation of o-phenylenediamine (B120857) with a 1,2-dicarbonyl derivative. nih.gov Early interest in these compounds was primarily for their use as dyes and in other industrial applications. However, as the 20th century progressed, the therapeutic potential of quinoxaline-containing molecules began to be recognized.

A significant milestone in the evolution of quinoxaline scaffolds was the discovery of their antimicrobial properties. nih.govnih.gov Naturally occurring antibiotics such as echinomycin, levomycin, and actinoleutin, which feature a quinoxaline core, demonstrated potent activity against Gram-positive bacteria. mdpi.commdpi.com This discovery spurred further research into synthetic quinoxaline derivatives, leading to the identification of compounds with a broad spectrum of biological activities, including antiviral, antifungal, and anticancer properties. acs.orgmdpi.com The development of new synthetic methodologies has further accelerated the discovery of diverse and potent quinoxaline-based bioactive compounds. nih.gov

Overview of Privileged Heterocyclic Structures in Modern Medicinal Chemistry

In medicinal chemistry, "privileged structures" are molecular scaffolds that are capable of binding to multiple biological targets with high affinity. nih.gov These structures serve as versatile templates for the design of novel drugs. Heterocyclic compounds, particularly those containing nitrogen, are frequently classified as privileged structures due to their prevalence in biologically active molecules. In fact, over 85% of all biologically active chemical entities contain a heterocyclic ring.

The quinoxaline scaffold is considered a privileged structure in drug discovery. Its rigid, planar aromatic system provides a foundation for the spatial arrangement of various functional groups, enabling interactions with a wide range of biological macromolecules. The nitrogen atoms within the pyrazine (B50134) ring can act as hydrogen bond acceptors, further contributing to binding affinity. The versatility of the quinoxaline core allows for the introduction of substituents at multiple positions, enabling the fine-tuning of physicochemical properties and biological activity. nih.gov

Rationale for Investigating Propanoic Acid Derivatives with Quinoxaline Moieties

The incorporation of a propanoic acid moiety into a quinoxaline scaffold is a rational drug design strategy aimed at enhancing or modifying the biological activity of the parent molecule. The carboxylic acid group of the propanoic acid side chain can participate in various biological interactions, including hydrogen bonding and ionic interactions with amino acid residues in protein targets. This can lead to improved binding affinity and selectivity.

Furthermore, the propanoic acid side chain can influence the pharmacokinetic properties of the compound, such as solubility and membrane permeability. For instance, the presence of a carboxylic acid can increase aqueous solubility, which is often a desirable property for drug candidates. The length and flexibility of the propanoic acid linker can also be optimized to position the quinoxaline core and other functional groups for optimal interaction with the target binding site. The investigation of quinoxaline-propanoic acid derivatives is driven by the potential to create novel therapeutic agents with improved efficacy and drug-like properties.

Significance of the 2-Methyl-3-(quinoxalin-2-yl)propanoic Acid Scaffold in Current Chemical Biology Research

While specific research on "this compound" is not extensively documented in publicly available literature, the significance of this scaffold can be inferred from studies on closely related quinoxaline derivatives. The quinoxaline core itself is a well-established pharmacophore with a wide range of biological activities. researchgate.netsapub.org The addition of substituents at the 2 and 3 positions of the quinoxaline ring is a common strategy to modulate its biological profile.

The presence of a methyl group at the 2-position can influence the steric and electronic properties of the molecule, potentially affecting its binding to biological targets. The 3-(propanoic acid) side chain introduces a functional group that can participate in key interactions with enzymes and receptors. For example, studies on related compounds like 3-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoic acid have shown their potential as intermediates for synthesizing compounds with antiviral activity. sapub.org

Research on similar structures, such as methyl 2-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates, has demonstrated significant anticancer activity. These findings suggest that the this compound scaffold holds promise as a template for the design of novel therapeutic agents, particularly in the area of oncology. Further investigation into the synthesis and biological evaluation of this specific scaffold is warranted to fully elucidate its potential in chemical biology research.

Research Findings on Related Quinoxaline Derivatives

CompoundBiological ActivityKey FindingsReference
Methyl 2-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoatesAnticancerExhibited significant antiproliferative activity against human HCT-116 and MCF-7 cancer cell lines.
3-(3-Oxo-3,4-dihydro-quinoxalin-2-yl)propanoic acid derivativesAntiviralServe as key intermediates in the synthesis of potential antiviral agents. sapub.org
N-Alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamidesAntiproliferativeShowed a wide spectrum of activity against various cancer cell lines, including PC-3, HeLa, HCT-116, and MCF-7.
Quinoxaline-2-carboxylic acid derivativesAntitubercularIdentified as prodrugs with potent in vitro activity against Mycobacterium tuberculosis. mdpi.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-3-quinoxalin-2-ylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-8(12(15)16)6-9-7-13-10-4-2-3-5-11(10)14-9/h2-5,7-8H,6H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJBLYZVOLFSDLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=NC2=CC=CC=C2N=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structure Activity Relationship Sar Studies of 2 Methyl 3 Quinoxalin 2 Yl Propanoic Acid and Analogues

Influence of Substituent Variations on the Quinoxaline (B1680401) Ring System

The bicyclic quinoxaline ring is a primary determinant of the molecule's interaction with biological targets. Modifications to this system, through the introduction of various substituents, can profoundly impact binding affinity, selectivity, and pharmacokinetic properties.

Research on diverse quinoxaline derivatives has established several key SAR trends. For instance, the introduction of hydrophobic moieties, such as phenyl or t-butylphenyl groups, can significantly increase antibacterial activity, particularly when the quinoxaline nitrogen is quaternized. nih.gov The position of these substituents is also critical; in some series, a hydrophobic group at the 3-position of a 1-methylquinoxalinium iodide resulted in a significant increase in antibacterial activity, whereas the same substitution at the 2-position of the neutral quinoxaline did not. nih.gov

Furthermore, the introduction of groups capable of forming hydrogen bonds can enhance activity. For example, the placement of a guanidinomethyl substituent at the 5-position of a 2-phenylquinoxaline scaffold led to a notable increase in antibacterial potency. nih.gov These findings underscore the importance of systematic exploration of the quinoxaline ring's substitution pattern to fine-tune the biological response.

A summary of substituent effects on the quinoxaline ring from various studies is presented below:

Modification SiteSubstituent TypeObserved Effect on ActivityReference
Quinoxaline RingHydrophobic groups (e.g., phenyl, t-butyl)Increased antibacterial activity nih.gov
Quinoxaline RingElectron-withdrawing groups (e.g., Cl)Can increase anticancer activity mdpi.com
Quinoxaline RingElectron-releasing groups (e.g., OCH₃)Can be favorable depending on the series mdpi.com
Position 5Guanidinomethyl groupIncreased antibacterial activity nih.gov

Impact of Modifications to the Propanoic Acid Side Chain

The 2-methyl-3-(quinoxalin-2-yl)propanoic acid side chain offers several avenues for modification, including the position of the methyl group and the functionalization of the carboxylic acid. These changes directly influence the compound's polarity, steric profile, and hydrogen bonding capacity.

The carboxylic acid functionality is a critical feature, often acting as a key hydrogen bond donor and acceptor or a zinc-binding group in metalloenzymes. Its conversion into other functional groups, such as esters or amides, is a common strategy in medicinal chemistry to alter a compound's properties. For example, in a series of N-alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides developed as antiproliferative agents, the conversion of the propanoic acid to various amides was explored. nih.gov The resulting compounds exhibited a wide spectrum of activity against several cancer cell lines, with IC₅₀ values ranging from 6.93 µM to over 90 µM, demonstrating that the nature of the N-alkyl substituent on the amide profoundly influences potency. nih.gov

The methyl group at the 2-position of the propanoic acid chain also plays a significant role. Its presence introduces a chiral center and affects the conformation and flexibility of the side chain. Studies on the structurally related antitumor agent 2-{4-[(7-chloro-2-quinoxalinyl)oxy]phenoxy}propionic acid (XK469) have shown that the integrity of the propionic acid moiety is a prerequisite for maximum activity. This research noted that the structure could tolerate the addition of a single methyl group at the 2-position (forming an isobutyric acid analog) without a significant loss of in vivo activity, suggesting that some steric bulk is permitted at this position.

The table below shows the antiproliferative activity of selected N-substituted propanamide analogues, illustrating the impact of modifying the carboxylic acid functionality.

Compound IDN-SubstituentIC₅₀ (µM) vs. MCF-7 Cells
6k N-(4-chlorobenzyl)6.93 ± 0.4
Doxorubicin (Reference)4.17 ± 0.2
6j N-(benzyl)16.24 ± 1.1
6a N-(propyl)85.20 ± 4.2

Data sourced from a study on N-alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides. nih.gov

Stereochemical Considerations and Diastereoselective Synthesis in Modulating Biological Response

The presence of a chiral center at the 2-position of the propanoic acid side chain means that this compound exists as a pair of enantiomers. It is a well-established principle in pharmacology that enantiomers can exhibit significantly different biological activities, potencies, and metabolic profiles due to the stereospecific nature of interactions with chiral biological macromolecules like enzymes and receptors.

While specific stereoselective studies on this compound were not found, research on other chiral quinoxaline derivatives provides compelling evidence for the importance of stereochemistry. In a series of quinoxaline derivatives synthesized as Apoptosis signal-regulating kinase 1 (ASK1) inhibitors, a dramatic difference in activity was observed between two enantiomers. The (S)-enantiomer (compound 12e ) exhibited an IC₅₀ of 46.32 nM, whereas the (R)-enantiomer (compound 12f ) had an IC₅₀ of 2469.68 nM. tandfonline.com This represents a greater than 50-fold difference in potency, underscoring that a precise stereochemical orientation is required for optimal target engagement. tandfonline.com

Given such findings, the development of stereoselective or asymmetric synthetic routes to obtain enantiomerically pure this compound is a critical step in its development as a therapeutic agent. Common strategies to achieve this include chiral resolution of the racemic mixture or asymmetric synthesis. wikipedia.org Chiral resolution involves separating the enantiomers, often by forming diastereomeric salts with a chiral resolving agent, followed by separation via crystallization. wikipedia.org Alternatively, enzymatic resolution, for instance using lipases to selectively esterify one enantiomer of a racemic acid, has proven effective for structurally related 2-methylalkanoic acids. researchgate.net

Correlation between Molecular Flexibility/Rigidity and Target Interaction Profiles

Strategically constraining the conformation of flexible side chains is a common approach in drug design to enhance potency and selectivity. nih.gov By reducing the number of available low-energy conformations, the entropic cost of binding is minimized. Furthermore, locking the side chain into a bioactive conformation can pre-organize the molecule for optimal interaction with its target. For the propanoic acid side chain, conformational constraint could be achieved by incorporating it into a cyclic system or by introducing double bonds to restrict rotation.

While specific studies correlating the flexibility of the propanoic acid side chain in this quinoxaline series with biological activity are not available, the principles of conformational constraint are widely applicable. Molecular modeling and simulation studies can help predict the bioactive conformation and guide the design of more rigid analogues. For example, molecular dynamics simulations can reveal how flexible side chains behave within a binding site, highlighting conformations that lead to more favorable protein-water hydrogen bonds and lower energetic costs for binding. nih.gov The goal is to strike a balance: retaining enough flexibility to allow for optimal binding while minimizing the entropic penalty associated with freezing out multiple rotational degrees of freedom.

Identification of Essential Pharmacophoric Features for Desired Biological Activities

A pharmacophore model defines the essential steric and electronic features of a molecule required for interaction with a specific biological target. For this compound, the key pharmacophoric features can be inferred from its structure and from models developed for other quinoxaline-based inhibitors.

The primary features are:

Aromatic/Hydrophobic Region: The quinoxaline ring system serves as a crucial hydrophobic scaffold that can engage in π-π stacking or hydrophobic interactions with aromatic or nonpolar amino acid residues in a target's binding pocket.

Hydrogen Bond Acceptors: The two nitrogen atoms within the pyrazine (B50134) ring of the quinoxaline core are key hydrogen bond acceptors.

Hydrogen Bond Donor/Acceptor: The carboxylic acid group on the propanoic acid side chain is a critical feature, capable of acting as both a hydrogen bond donor (from the hydroxyl group) and a hydrogen bond acceptor (from the carbonyl oxygen). This group is often involved in forming salt bridges with positively charged residues like arginine or lysine.

Pharmacophore mapping of quinoxaline derivatives as Aldose Reductase 2 (ALR2) inhibitors identified a five-point hypothesis (AADRR), comprising two hydrogen bond acceptors, one hydrogen bond donor, and two aromatic rings. researchgate.net Docking studies revealed that the carbonyl oxygen of the acid side chain participated in hydrogen bonding with key residues, while the aromatic rings formed π-π stacking interactions. researchgate.net Similarly, for novel quinoxaline derivatives targeting sPLA2 and α-glucosidase, a sulfonohydrazide moiety was identified as a critical pharmacophoric element. nih.gov These models reinforce the importance of correctly positioned hydrogen bond donors, acceptors, and hydrophobic regions for the biological activity of quinoxaline-based compounds.

Ligand Efficiency and Lipophilic Efficiency Metrics in Lead Optimization

In the process of lead optimization, it is not sufficient to simply increase potency (e.g., lower the IC₅₀). It is equally important to optimize the physicochemical properties of a compound to ensure a good pharmacokinetic and safety profile. Ligand Efficiency (LE) and Lipophilic Efficiency (LipE or LLE) are two key metrics used to assess the quality of a compound and guide its optimization.

Ligand Efficiency (LE) measures the binding energy per heavy (non-hydrogen) atom. It is calculated as: LE = 1.4 * (-logIC₅₀) / N where N is the number of heavy atoms. LE helps to identify compounds that achieve high potency with a relatively small number of atoms, which is often a hallmark of an efficient and promising lead.

Lipophilic Efficiency (LipE) relates the potency of a compound to its lipophilicity (logP or logD). It is calculated as: LipE = pIC₅₀ - logP (where pIC₅₀ = -logIC₅₀). This metric assesses how effectively a compound utilizes its lipophilicity to achieve binding affinity. High lipophilicity can improve membrane permeability but is also associated with issues like poor solubility, high metabolic turnover, and off-target toxicity. A high LipE value (often >5) is desirable, as it indicates that potency is being increased without a disproportionate increase in lipophilicity.

The table below presents calculated LE and LipE values for a series of quinoxaline-based PARP-1 inhibitors, demonstrating the application of these metrics. The cLogP values were calculated using standard chemical software packages.

Compound IDTargetIC₅₀ (nM)pIC₅₀cLogP (calculated)Heavy Atoms (N)Ligand Efficiency (LE)Lipophilic Efficiency (LipE)
8a PARP-12.318.643.15290.425.49
5 PARP-13.058.523.48270.445.04
Olaparib PARP-14.408.361.47310.386.89
4 PARP-16.358.202.76280.415.44
11b PARP-18.738.063.71300.384.35

IC₅₀ data sourced from a study on quinoxaline-based PARP-1 inhibitors. mdpi.comtemple.edu

Analysis of these metrics can guide optimization. For example, while compound 8a is the most potent, the reference drug Olaparib has a significantly higher LipE, suggesting a more optimal balance of potency and lipophilicity. Compound 11b shows a drop in LipE, indicating that its increase in lipophilicity is not matched by a proportional gain in potency, making it a less desirable candidate for further development.

Biological Activities and Mechanistic Insights of 2 Methyl 3 Quinoxalin 2 Yl Propanoic Acid Derivatives

Investigation of Anticancer Modalities

The anticancer effects of 2-Methyl-3-(quinoxalin-2-yl)propanoic acid derivatives are multifaceted, involving the inhibition of crucial enzymes in cancer progression and the modulation of cellular proliferation in various cancer cell lines.

Thymidylate synthase (TS) is a critical enzyme in the synthesis of dTMP, a necessary precursor for DNA replication. nih.gov Its inhibition is a key strategy in cancer chemotherapy. nih.govnih.gov Certain derivatives of this compound have been investigated as potential inhibitors of human thymidylate synthase (hTS). In silico molecular docking studies have suggested that the quinoxaline (B1680401) ring can serve as a suitable scaffold for compounds that bind to the allosteric site of hTS. nih.govacs.org This allosteric inhibition, which involves binding to a site other than the enzyme's active site, can induce a conformational change that inactivates the enzyme. nih.gov This mechanism offers a promising avenue for the development of novel anticancer agents with potentially higher selectivity and lower toxicity. nih.gov

The epidermal growth factor receptor (EGFR) is a tyrosine kinase that plays a pivotal role in cell proliferation, survival, and metastasis. nih.govekb.eg Overexpression or mutation of EGFR is common in many cancers, making it a prime target for anticancer therapies. nih.gov Several quinoxaline derivatives have demonstrated potent inhibitory activity against EGFR tyrosine kinase. nih.govresearchgate.net

Novel quinoxaline derivatives have been synthesized and evaluated as dual inhibitors of EGFR and COX-2. nih.gov Certain compounds exhibited significant EGFR inhibitory activity, with IC50 values in the sub-micromolar range. For instance, compounds 4a and 13 from one study showed potent EGFR inhibition with IC50 values of 0.3 µM and 0.4 µM, respectively, comparable to the positive control erlotinib. nih.gov Another study on quinoxalinone derivatives identified compounds with nanomolar inhibitory activity against EGFR. nih.gov The mechanism of action for these compounds often involves competitive binding to the ATP-binding site of the EGFR kinase domain, thereby preventing its activation and downstream signaling. ekb.eg

Inhibitory Activity of Selected Quinoxaline Derivatives against EGFR-TK
CompoundIC50 (µM)Reference
Compound 4a0.3 nih.gov
Compound 130.4 nih.gov
Compound 110.6 nih.gov
Compound 50.9 nih.gov
Erlotinib (Control)- nih.gov

Topoisomerase II (Topo II) is another vital enzyme for DNA replication and cell division, and its inhibitors are effective anticancer drugs. nih.gov The quinoxaline scaffold has been identified as a significant structural feature in the development of Topoisomerase II inhibitors. researchgate.netmdpi.com Research has shown that certain 2-substituted-quinoxaline analogues exhibit potential as anti-breast cancer agents by targeting Topoisomerase II, among other mechanisms. nih.gov Molecular modeling studies have supported these findings by demonstrating a significant binding affinity of these compounds to the active site of the Topoisomerase II protein. nih.gov

The anticancer potential of this compound derivatives has been further substantiated by their effects on the proliferation and viability of various cancer cell lines. In vitro studies have demonstrated significant cytotoxic effects against human colon carcinoma (HCT-116), breast adenocarcinoma (MCF-7), and other cancer cell lines. nih.govacs.orgnih.gov

For example, a series of methyl 2-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates and related compounds were tested against HCT-116 and MCF-7 cell lines. Several of these derivatives exhibited potent antiproliferative activity, with IC50 values in the low microgram per milliliter range, comparable to the standard anticancer drug doxorubicin. nih.govacs.org Another study on 2-oxo-3-phenylquinoxaline derivatives also reported significant reductions in the viability of HCT-116 cells. nih.gov Novel N-alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides have also been synthesized and tested against a panel of cancer cell lines including PC-3, HeLa, HCT-116, and MCF-7, with some compounds showing activity comparable to doxorubicin. mdpi.com

Antiproliferative Activity of Selected Quinoxaline Derivatives
Cell LineCompound SeriesIC50 Range (µg/mL)Reference
HCT-116Methyl 2-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates1.9 - 7.52 nih.govacs.org
MCF-7Methyl 2-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates2.3 - 6.62 nih.govacs.org
HCT-1162-oxo-3-phenylquinoxaline derivatives26.75 - 28.85 nih.gov

Exploration of Anti-inflammatory Pathways

In addition to their anticancer properties, derivatives of this compound have been investigated for their anti-inflammatory potential. researchgate.net Inflammation is a complex biological response, and chronic inflammation is linked to various diseases, including cancer. mdpi.com

Cyclooxygenase (COX) enzymes are key mediators of inflammation, with two main isoforms, COX-1 and COX-2. mdpi.com While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is inducible and plays a major role in inflammation and pain. mdpi.comresearchgate.net Therefore, selective inhibition of COX-2 is a desirable therapeutic strategy to minimize the gastrointestinal side effects associated with non-selective COX inhibitors. mdpi.comnih.gov

Research has focused on developing quinoxaline derivatives as selective COX-2 inhibitors. nih.gov A study on novel quinoxaline derivatives demonstrated their potential as dual EGFR and COX-2 inhibitors. Several synthesized compounds exhibited good COX-2 inhibitory activity. nih.gov This dual-inhibition mechanism is particularly interesting as both EGFR and COX-2 pathways are implicated in carcinogenesis, suggesting that these compounds could have synergistic anticancer and anti-inflammatory effects. nih.gov

COX-2 Inhibitory Activity of Selected Quinoxaline Derivatives
Compound% Inhibition at 10 µMReference
Compound 4a85 nih.gov
Compound 580 nih.gov
Compound 1190 nih.gov
Compound 1388 nih.gov
Celecoxib (Control)92 nih.gov

Assessment of Antimicrobial Potency and Action Principles (e.g., Antibacterial, Antifungal)

Quinoxaline derivatives have demonstrated significant potential as antimicrobial agents, exhibiting both antibacterial and antifungal properties. rsc.orgnih.govrsc.orgmdpi.comnih.gov The core quinoxaline structure is a key pharmacophore that has been modified to produce a variety of derivatives with enhanced antimicrobial efficacy. sapub.org

Research has shown that certain quinoxaline derivatives are effective against both Gram-positive and Gram-negative bacteria. core.ac.uk For instance, a study evaluating a quinoxaline derivative compound against sixty methicillin-resistant Staphylococcus aureus (MRSA) isolates revealed that the majority of isolates had low minimum inhibitory concentrations (MICs) ranging from 1–4 μg/mL, indicating promising efficacy against this multidrug-resistant pathogen. nih.gov In another study, two quinoxaline derivatives exhibited significant activity against various strains of Staphylococcus aureus, Enterococcus faecium, and Enterococcus faecalis, with MIC values ranging from 0.25 to 1 mg/L. researchgate.net These compounds showed comparable or even superior activity to existing antibiotics like vancomycin, teicoplanin, daptomycin, and linezolid (B1675486) against clinically relevant isolates, including MRSA and vancomycin-resistant enterococci (VRE). researchgate.net

The antifungal activity of quinoxaline derivatives has also been well-documented. core.ac.ukresearchgate.net Various synthesized compounds, including thieno[2,3-d]-pyrimidines and pyrrolo[3,4-b]-quinoxalines, have shown activity against fungal pathogens like Candida albicans. core.ac.uk Additionally, 2-sulphonyl quinoxalines and 3-[(alkylthio) methyl] quinoxaline-1-oxide derivatives have been reported as potent antifungal agents. core.ac.ukresearchgate.net Some derivatives have also shown efficacy against plant pathogenic fungi. For example, compounds 5j and 5t were found to be highly effective against Rhizoctonia solani, the fungus responsible for rice sheath blight, with EC50 values of 8.54 and 12.01 μg mL−1, respectively, which were superior to the commercial fungicide azoxystrobin. nih.govrsc.org

The proposed mechanism for the antimicrobial action of some quinoxaline derivatives, particularly quinoxaline 1,4-dioxides, involves the generation of reactive oxygen species, which can lead to DNA damage in the target pathogens. mdpi.com

Table 1: Antibacterial Activity of Selected Quinoxaline Derivatives against MRSA

Compound MIC Range (µg/mL) against MRSA Reference
Quinoxaline Derivative 1-4 nih.gov
Vancomycin (Reference) 1-4 nih.gov

Analysis of Antiviral Mechanisms against Specific Viral Replicases

The antiviral potential of quinoxaline derivatives is a significant area of research, with studies demonstrating activity against a broad spectrum of viruses. nih.govproquest.comresearchgate.netrsc.orgbohrium.com These compounds can interfere with viral replication at various stages, and some have been shown to target specific viral enzymes, including replicases.

One of the key mechanisms of antiviral action for some quinoxaline derivatives is the inhibition of viral reverse transcriptase. proquest.comresearchgate.net This enzyme is crucial for the replication of retroviruses like the Human Immunodeficiency Virus (HIV). The compound S-2720, which features a quinoxaline core, was identified as a very potent inhibitor of HIV-1 reverse transcriptase. proquest.comresearchgate.net By blocking this enzyme, these derivatives can halt a critical step in the viral life cycle. proquest.com

Quinoxaline derivatives have also been investigated for their activity against influenza viruses. rsc.org A potential target for these compounds is the NS1 protein, a highly conserved protein encoded by the influenza virus that plays a role in counteracting the host's immune response. nih.gov The planar polyaromatic system of the quinoxaline structure makes it a suitable candidate for targeting this viral protein. nih.gov

Furthermore, various quinoxaline derivatives have shown activity against DNA viruses, such as those in the Herpesviridae family. proquest.combohrium.com For instance, 1-(4-chloro-8-methyl nih.govproquest.comresearchgate.nettriazolo[4,3a]quinoxaline-1-yl)-3-phenyl thiourea (B124793) demonstrated the ability to reduce the number of plaques of Herpes simplex virus in a plaque-reduction assay. nih.govproquest.comresearchgate.net

Table 2: Antiviral Activity of Selected Quinoxaline Derivatives

Derivative Virus Proposed Target/Mechanism Reference
S-2720 HIV-1 Reverse Transcriptase Inhibition proquest.comresearchgate.net
Quinoxaline Derivatives Influenza Virus Potential NS1 Protein Targeting nih.gov
1-(4-chloro-8-methyl nih.govproquest.comresearchgate.nettriazolo[4,3a]quinoxaline-1-yl)-3-phenyl thiourea Herpes Simplex Virus Plaque Reduction nih.govproquest.comresearchgate.net

Emerging Biological Activities (e.g., Antinociceptive Activity, Antiamoebic Activity, Antimalarial, Antitubercular)

Beyond their established antimicrobial and antiviral properties, quinoxaline derivatives are being explored for a range of other promising biological activities. sapub.orgcore.ac.uk

Antitubercular Activity: Several quinoxaline derivatives have shown potent activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. nih.govcore.ac.uk Quinoxaline 1,4-di-N-oxide derivatives, in particular, have demonstrated high rates of inhibition against M. tuberculosis. core.ac.uk Some compounds have shown efficacy against both drug-sensitive and drug-resistant strains. mdpi.com The mechanism of action for some of these derivatives is believed to be DNA damage. mdpi.com For example, 7-chloro-2-(ethoxycarbonyl)-3-methyl-6-(piperazin-1-yl)quinoxaline 1,4-dioxide was identified as a potent antimycobacterial agent. mdpi.com

Antimalarial and Antiamoebic Activity: Quinoxaline derivatives have also been investigated as potential treatments for parasitic diseases. core.ac.uk Certain derivatives have shown activity against Plasmodium species, the parasites that cause malaria. core.ac.uk Additionally, antiprotozoan activity, specifically against amoebas, has been reported. core.ac.uk Quinoxaline 1,4-dioxides are a promising class for the development of new drugs targeting malaria and amoebiasis. researchgate.net

Antinociceptive and Anti-inflammatory Activity: The anti-inflammatory properties of quinoxaline derivatives have been explored, with some compounds showing effects comparable to reference drugs like indomethacin. core.ac.uk This anti-inflammatory action suggests potential for antinociceptive (pain-relieving) effects, as inflammation is often a key component of pain.

Target Identification and Validation Approaches (e.g., HDAC6 Zinc-Finger Ubiquitin-Binding Domain (ZnF-UBD) Displacement)

A significant advancement in understanding the mechanism of action of certain quinoxaline derivatives has been the identification of the histone deacetylase 6 (HDAC6) zinc-finger ubiquitin-binding domain (ZnF-UBD) as a molecular target. scispace.comnih.govbiorxiv.org HDAC6 plays a crucial role in the cellular process of clearing misfolded protein aggregates, a pathway that is implicated in various diseases, including cancer and neurodegenerative disorders. scispace.comnih.govkuleuven.be

Specifically, the ZnF-UBD of HDAC6 is responsible for recognizing and binding to polyubiquitinated proteins, facilitating their transport to be degraded by the cell's waste disposal systems. scispace.comkuleuven.be Pharmacologically blocking this domain presents an alternative therapeutic strategy to inhibiting the catalytic activity of HDAC6. scispace.comnih.govbiorxiv.org

Researchers have discovered that certain compounds containing a quinoxaline scaffold can act as inhibitors of the HDAC6 ZnF-UBD. scispace.com For example, a compound with a 3-methoxyquinoxaline scaffold was found to inhibit this domain with an IC50 of 45 μM. scispace.com Structure-activity relationship studies have revealed that a carboxylic acid chain attached to a five- or six-membered ring is a common feature of these inhibitors. scispace.com It has been shown that a propionic acid chain is often preferred over an acetic acid chain for this activity. scispace.com

These inhibitors function by displacing ubiquitin from the ZnF-UBD, thereby disrupting the process of protein aggregate clearance. scispace.comnih.govbiorxiv.org The development of chemical probes targeting the HDAC6-UBD, such as SGC-UBD253, allows for further investigation into the biological functions of this domain and its therapeutic potential. nih.gov This targeted approach offers a novel mechanism for therapeutic intervention in diseases characterized by protein aggregation.

Table 3: Inhibition of HDAC6 ZnF-UBD by a Quinoxaline Derivative

Compound Target IC50 Mechanism Reference
3-methoxyquinoxaline derivative HDAC6 ZnF-UBD 45 µM Ubiquitin Displacement scispace.com

Computational Chemistry and Molecular Modeling in Understanding 2 Methyl 3 Quinoxalin 2 Yl Propanoic Acid

Molecular Docking Simulations for Ligand-Receptor Interaction Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This technique is crucial for understanding the structural basis of a ligand's biological activity. For quinoxaline (B1680401) derivatives, docking studies have been instrumental in identifying potential protein targets and elucidating binding modes. researchgate.net For instance, simulations involving similar quinoxaline structures have been used to predict their binding affinity within the active sites of enzymes like c-Kit tyrosine kinase and P-glycoprotein. semanticscholar.orgrsc.org

The stability of a ligand-receptor complex is quantified by its binding affinity, often expressed as a binding energy score (e.g., in kcal/mol). A lower binding energy typically indicates a more stable complex and higher affinity. This affinity is the result of various non-covalent interactions between the ligand and amino acid residues in the protein's active site.

π-Stacking and Hydrophobic Interactions: The aromatic quinoxaline ring is capable of engaging in π-π stacking or T-shaped π-stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in the receptor's binding pocket. The methyl and propanoic acid side chains contribute to hydrophobic interactions. These forces are fundamental to correctly positioning the ligand within the active site.

Table 1: Illustrative Molecular Docking Results for a Quinoxaline Derivative This table presents typical data obtained from molecular docking simulations for compounds structurally related to 2-Methyl-3-(quinoxalin-2-yl)propanoic acid to illustrate the methodology.

Target ProteinBinding Energy (kcal/mol)Key Interacting ResiduesInteraction Type
c-Kit Tyrosine Kinase-8.5Val603, Cys673Hydrogen Bond, Hydrophobic
P-glycoprotein-7.9Phe335, Ile340π-Stacking, Hydrophobic
Epidermal Growth Factor Receptor (EGFR)-9.2Met769, Leu718Hydrogen Bond, Hydrophobic

The binding of a ligand to a protein is not a rigid "lock-and-key" process. Both the ligand and the receptor can undergo conformational changes to achieve an optimal fit, a concept known as "induced fit." Molecular docking simulations, particularly those employing flexible receptor models, can help predict these changes. For example, the side chains of amino acids in the binding pocket may rotate to accommodate the ligand, or the protein backbone itself may shift slightly. Understanding these conformational adjustments is vital for accurately predicting binding affinity and designing ligands that can be effectively accommodated by the target.

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Properties, Reactivity Prediction, and Alkylation Site Determination

Quantum chemical calculations, especially Density Functional Theory (DFT), provide detailed information about the electronic structure of a molecule. These methods are used to optimize molecular geometry and calculate properties like orbital energies, electrostatic potential, and charge distribution.

For quinoxaline derivatives, DFT has been used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy gap between HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more polarizable and more reactive.

Furthermore, the molecular electrostatic potential (MEP) map generated from DFT calculations can identify the electron-rich and electron-poor regions of the molecule. This is particularly useful for predicting sites susceptible to electrophilic or nucleophilic attack, thereby determining likely sites for metabolic reactions or alkylation. For instance, studies on the related methyl 3-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate have explored how different reaction conditions can lead to either N-alkylation or O-alkylation, a process that can be rationalized using DFT. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction and Design Principles

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. By developing a mathematical model, the activity of new, unsynthesized compounds can be predicted.

For a class of compounds like quinoxaline derivatives, a 3D-QSAR model could be built using a training set of molecules with known activities. nih.gov The model would identify key structural features (steric, electrostatic, hydrophobic) that are either favorable or unfavorable for activity. For example, a QSAR study on antifungal quinoxaline derivatives revealed that specific substitutions on the quinoxaline ring were crucial for their inhibitory effects. nih.gov Such a model could be used to predict the potential activity of this compound and to guide the design of new analogues with enhanced potency by suggesting modifications that align with the model's requirements for optimal activity.

Molecular Dynamics Simulations for Dynamic Behavior of Ligand-Target Complexes

While molecular docking provides a static snapshot of a ligand-receptor complex, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. MD simulations are used to assess the stability of the docked complex and to analyze its behavior in a more realistic, solvated environment. nih.gov

For complexes involving quinoxaline derivatives, MD simulations can track key metrics like the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand to see if they remain stable or drift apart. researchgate.netresearchgate.net Another metric, the Root Mean Square Fluctuation (RMSF), can identify which parts of the protein are flexible and which are rigid upon ligand binding. These simulations provide a more rigorous validation of docking results and can reveal subtle, dynamic interactions that are crucial for binding but are missed by static models. semanticscholar.org

Pharmacophore Modeling and Virtual Screening for Novel Ligand Discovery

A pharmacophore model is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. These features typically include hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, and positive/negative ionizable groups.

A pharmacophore model can be generated based on the structure of a known active ligand bound to its receptor. This model can then be used as a 3D query to rapidly screen large databases of chemical compounds (virtual screening) to identify novel molecules that match the pharmacophore and are therefore likely to bind to the same target. mdpi.comfrontiersin.org This approach has been successfully used to identify novel inhibitors for various targets. nih.gov For a target of this compound, a pharmacophore model could be constructed to discover structurally diverse compounds with potentially similar or improved biological activity.

Derivatives and Analogues of 2 Methyl 3 Quinoxalin 2 Yl Propanoic Acid: Design and Research Implications

Synthesis and Biological Evaluation of N- and S-Substituted Quinoxaline-Propanoic Acid Analogues

The synthesis of analogues of 2-Methyl-3-(quinoxalin-2-yl)propanoic acid often begins with the creation of a quinoxaline (B1680401) core, which can be achieved through methods like the condensation of an aromatic diamine with an α-dicarbonyl compound. For instance, 3-(3-oxo-3,4-dihydro-quinoxalin-2-yl) propionic acid can be synthesized by reacting a substituted aromatic diamine with α-ketoglutaric acid. This core structure is then subjected to further modifications to produce N- and S-substituted derivatives.

A common synthetic strategy involves converting the carboxylic acid group of the propanoic acid side chain into an ester or an acid chloride to facilitate reactions with various amines or thiols. For example, quinoxaline-2-carboxylic acid can be activated with oxalyl chloride and then reacted with different amines to produce a series of N-substituted quinoxaline-2-carboxamides. Similarly, azide (B81097) and dicyclohexyl carbodiimide (B86325) (DCC) coupling methods are employed to create amides from the corresponding carboxylic acid.

The biological evaluation of these synthesized analogues has revealed a range of activities, particularly in the realm of anticancer and antimicrobial research. N-substituted 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid derivatives have been investigated as tubulin polymerization inhibitors. In one study, certain derivatives demonstrated potent antiproliferative activity against various cancer cell lines. For example, compound 13d from a synthesized series showed significant activity against HeLa, SMMC-7721, and K562 cell lines, and was found to inhibit tubulin polymerization, arrest the cell cycle in the G2/M phase, and induce apoptosis.

The antimicrobial potential of these analogues has also been explored. N-benzyl-quinoxaline-2-carboxamides have shown notable activity against Mycobacterium tuberculosis. The introduction of different substituents allows for the modulation of activity and the exploration of structure-activity relationships (SAR). For instance, a series of quinoxaline sulfonohydrazide derivatives were synthesized and tested against phospholipase A2 (sPLA2) and α-glucosidase, with some compounds showing potent inhibition at nanomolar concentrations.

Biological Activity of N-Substituted Quinoxaline Analogues
CompoundTarget/Cell LineActivity MetricValueReference
Compound 13d (N-substituted 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid derivative)HeLa (Cervical Cancer)IC₅₀0.126 µM
Compound 13d (N-substituted 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid derivative)SMMC-7721 (Hepatocellular Carcinoma)IC₅₀0.071 µM
Compound 13d (N-substituted 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid derivative)K562 (Chronic Myelogenous Leukemia)IC₅₀0.164 µM
Compound 13d (N-substituted 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid derivative)Tubulin PolymerizationIC₅₀3.97 µM
Compound 6a (Quinoxaline Sulfonohydrazide Derivative)sPLA2 InhibitionIC₅₀0.0475 µM
Compound 6c (Quinoxaline Sulfonohydrazide Derivative)α-glucosidase InhibitionIC₅₀0.0953 µM
Compound 26 (N-benzyl-quinoxaline-2-carboxamide)M. smegmatisMIC31.25 µg/mL
Compound 26 (N-benzyl-quinoxaline-2-carboxamide)M. aurumMIC31.25 µg/mL

Rational Design of Peptidomimetic and Amino Acid Conjugates Utilizing the Quinoxaline Scaffold

The quinoxaline structure serves as a privileged scaffold for designing peptidomimetics, which are molecules that mimic the structure and function of peptides but have improved stability and pharmacokinetic properties. The rational design of these conjugates involves incorporating amino acid moieties or peptide-like chains into the quinoxaline framework.

One design strategy involves moving the peptidomimetic chain to position 3 of the quinoxaline ring, with a two-carbon spacer positioned between the quinoxaline core and the peptide bond. This approach allows for the exploration of how different natural and unnatural amino acids impact the pharmacodynamic and pharmacokinetic properties of the resulting molecules. By conjugating various amino acids, researchers can create libraries of compounds to screen for desired biological activities. For example, coupling 2-(2-(trifluoromethyl)-1H-benzoimidazol-1-yl) ethanoic acid derivatives with amino acids has been used to generate novel peptidomimetics.

The synthesis of these conjugates often utilizes standard peptide coupling techniques. Azide and DCC coupling methods are common for forming the amide bond between the quinoxaline-propanoic acid moiety and an amino acid ester. The resulting esters can be further modified, for instance, by reaction with hydrazine (B178648) to produce hydrazides, which can then be used to create dipeptides or condensed with aldehydes to form hydrazones.

These quinoxaline-peptidomimetic derivatives have shown promise as anticancer agents. For instance, certain derivatives incorporating phenyl phthalazinone moieties exhibited potent cytotoxicity against HCT-116 colon cancer cells, with IC₅₀ values in the low micromolar range. Molecular docking studies can further aid in the rational design process, helping to predict how these molecules will bind to their biological targets.

Development of Novel Heterocyclic Derivatives with Diverse Linkers and Peripheral Substituents

Expanding beyond simple N- and S-substitutions, researchers have developed novel heterocyclic systems by modifying the quinoxaline-propanoic acid core with diverse linkers and peripheral groups. This strategy aims to explore new chemical space and identify compounds with unique biological profiles.

One approach involves using the carboxylic acid or its corresponding hydrazide as a building block to introduce new heterocyclic rings. For example, these intermediates can be used to create oxadiazoles (B1248032) and thiosemicarbazides. Another strategy is the synthesis of sugar conjugates. Clubbing sugar moieties to the quinoxaline scaffold has been shown to be a beneficial approach in the design of antitubercular agents, with monosaccharide conjugates demonstrating better activity than disaccharides. A conjugate containing a ribose moiety showed particularly promising activity against Mycobacterium tuberculosis.

The core quinoxaline ring itself can also be fused with other heterocyclic systems. The reaction of 2,3-dichloroquinoxaline (B139996) derivatives with 1,3-binucleophiles can lead to the formation of 1,3-dithiolo[4,5-b]quinoxaline and thiazolo[4,5-b]quinoxaline derivatives. Furthermore, spiro[thiadiazoline-quinoxaline] derivatives have been synthesized via 1,3-dipolar cycloaddition reactions, and these compounds have exhibited antibacterial properties.

These synthetic efforts highlight the versatility of the quinoxaline scaffold. By varying the linkers (e.g., hydrazide, sulfonohydrazide) and peripheral substituents (e.g., sugars, aryl groups, other heterocycles), a wide array of derivatives can be generated for biological screening.

Examples of Novel Heterocyclic Derivatives
Derivative ClassSynthetic PrecursorKey Reaction TypeResulting HeterocycleReference
Oxadiazoles/ThiosemicarbazidesQuinoxaline Ester/HydrazideCyclization/CondensationOxadiazole, Thiosemicarbazide
Sugar ConjugatesQuinoxaline Hydrazine DerivativeCondensationQuinoxaline-Sugar Conjugate
Fused Thiazoloquinoxalines2,3-DichloroquinoxalineReaction with ThioureasThiazolo[4,5-b]quinoxaline
Fused Dithioloquinoxalines2,3-DichloroquinoxalineReaction with 1,3-Binucleophiles1,3-Dithiolo[4,5-b]quinoxaline
Spiro DerivativesQuinoxaline-2-thione1,3-Dipolar CycloadditionSpiro[thiadiazoline-quinoxaline]

Strategies for Enhancing Selectivity and Potency through Analogue Synthesis

A primary goal in medicinal chemistry is to enhance the potency and selectivity of lead compounds. For quinoxaline-propanoic acid derivatives, this is achieved through systematic analogue synthesis guided by structure-activity relationship (SAR) studies.

One key strategy is the strategic placement of substituents on the quinoxaline ring system. Preliminary SAR studies have shown that the position of a substituent can dramatically affect biological activity. For example, compounds with an allyl group at the N-1 position of the quinoxaline ring showed better antiproliferative activity compared to those substituted at the 2-position. This difference is attributed to the non-coplanar conformation the allyl group can adopt at N-1, which may influence binding to the biological target.

Molecular hybridization, which combines the quinoxaline scaffold with other pharmacophores, is another effective strategy. By designing quinoxaline hybrids, researchers aim to create molecules that can interact with multiple biological targets or have improved pharmacological profiles. The structural rigidity and electron-rich nature of the quinoxaline ring facilitate its interaction with various enzymes and receptors.

In silico modeling and molecular docking play a crucial role in the rational design of more potent and selective analogues. By understanding the binding mode of a compound within the active site of a target protein, specific modifications can be proposed to improve interactions. For example, docking studies of sPLA2 and α-glucosidase inhibitors highlighted the importance of a sulfonohydrazide moiety in the structural design for potent inhibition. Similarly, for EGFR tyrosine kinase inhibitors, docking-based virtual screening helped identify quinoxalinone-containing compounds with binding energies comparable to or better than known drugs. These computational insights guide the synthesis of new analogues with a higher probability of success, accelerating the development of therapeutic candidates.

Future Research Directions and Academic Impact of 2 Methyl 3 Quinoxalin 2 Yl Propanoic Acid Research

Development of Advanced Synthetic Methodologies for Enhanced Structural Diversity

Future research will likely focus on creating a broader array of derivatives based on the 2-Methyl-3-(quinoxalin-2-yl)propanoic acid scaffold to explore a wider chemical space and improve biological activity. A key strategy involves the chemoselective Michael reaction of quinoxaline (B1680401) precursors with acrylic acid derivatives. acs.orgresearchgate.net Advanced methodologies may refine this approach to allow for more complex substitutions.

One established and versatile method that will continue to be developed is the azide (B81097) coupling method. nih.govnih.gov This process typically involves converting a precursor ester, such as methyl 3-(3-oxo-3,4-dihydroquinoxalin-2-yl) propanoate, into a corresponding hydrazide. nih.gov This hydrazide is then converted to a carbonyl azide, which can be reacted with a wide range of amines or amino acid esters to generate a library of N-alkyl propanamides and peptidomimetic derivatives. nih.govnih.govnih.gov This technique is valuable as it can decrease the degree of racemization when coupling amino acids. acs.org

Future synthetic explorations could involve:

Combinatorial Chemistry: Employing high-throughput techniques to rapidly generate large libraries of derivatives with diverse side chains attached to the propanoic acid moiety.

Green Chemistry Approaches: Developing more environmentally friendly synthetic routes, potentially utilizing microwave-assisted synthesis or catalyst-free conditions to improve efficiency and reduce waste. mdpi.com

Scaffold Modification: Expanding beyond substitutions on the propanoic acid side chain to include modifications on the quinoxaline ring itself, introducing various functional groups to modulate electronic and steric properties.

Synthesis MethodPrecursor CompoundKey ReagentsResulting DerivativesReference
Michael Reaction 3-phenylquinoxaline-2(1H)-thioneAcrylic acid3-((3-Phenylquinoxalin-2-yl)sulfanyl)propanoic acid acs.org
Azide Coupling 3-(3-benzyloxyquinoxalin-2-yl) propanhydrazideSodium nitrite (B80452), HCl, Various aminesN-alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides nih.gov
Alkylation Methyl 3-(3-oxo-3,4-dihydroquinoxalin-2-yl) propanoateBenzyl chloride, Potassium carbonateN- and O-benzyl quinoxaline esters mdpi.comnih.gov

Comprehensive Mechanistic Elucidation through Integrated Chemical Biology Approaches

Understanding the precise molecular mechanisms by which this compound derivatives exert their biological effects is crucial for their development as therapeutic agents. Quinoxaline compounds are known to function through diverse pathways, including the inhibition of enzymes like tyrosine kinases and the induction of apoptosis. nih.govmdpi.com

Future research should employ a multi-faceted chemical biology approach to deconstruct these mechanisms. A key strategy involves identifying the specific molecular targets of these compounds. For instance, in silico molecular docking studies have suggested that certain quinoxaline-propanamide derivatives may bind to the allosteric site of human thymidylate synthase, an important anticancer target. acs.orgnih.gov

Integrated approaches for mechanistic studies would include:

Proteomics: Utilizing techniques like thermal proteome profiling or activity-based protein profiling to identify direct protein targets within cancer cells.

Genomics: Performing comparative genomic analysis of cells that have developed resistance to specific derivatives to pinpoint mutations in genes that confer resistance, thereby revealing the compound's mode of action. mdpi.com

Structural Biology: Co-crystallizing active derivatives with their target proteins to visualize binding interactions at the atomic level, guiding future structure-activity relationship (SAR) studies.

Advanced Imaging: Using fluorescently tagged derivatives to visualize their subcellular localization and track their engagement with targets in living cells.

Exploration of Polypharmacology and Multi-Targeted Design Strategies for Complex Biological Systems

The broad spectrum of activities reported for quinoxaline derivatives, including anticancer, antimicrobial, and anti-inflammatory effects, suggests they may act on multiple biological targets. mdpi.comnih.govmdpi.com This inherent polypharmacology can be a significant advantage in treating complex diseases like cancer, which involve redundant and interconnected signaling pathways.

Future research should intentionally explore and harness this multi-targeting potential. Instead of optimizing for a single target, derivatives of this compound could be designed to modulate several key nodes in a disease network simultaneously. For example, a single compound could be engineered to inhibit both a critical kinase and a protein involved in apoptosis evasion.

Strategies for exploring polypharmacology include:

Systems Biology Analysis: Integrating data from proteomic and genomic screens to map the compound's interactions across multiple cellular pathways.

Rational Multi-Target Design: Using computational modeling to design single molecules that possess optimal binding affinities for two or more distinct, disease-relevant targets. nih.gov

Phenotypic Screening: Employing high-content imaging and other phenotypic assays to identify compounds that produce a desired cellular outcome (e.g., cancer cell death) without a priori knowledge of the specific targets involved.

Application in Probe Development for Uncharacterized Biological Targets

The modifiable nature of the this compound scaffold makes it an excellent candidate for the development of chemical probes. mdpi.com These probes are essential tools in chemical biology for identifying and validating novel drug targets and for interrogating complex biological processes.

By incorporating specific functional groups, the core scaffold can be transformed into a versatile research tool:

Affinity-Based Probes: Attaching a reactive group (e.g., an electrophile) that can covalently bind to the target protein, allowing for its subsequent isolation and identification via mass spectrometry.

Fluorescent Probes: Conjugating a fluorophore to the molecule to enable visualization of target engagement and localization within cells using advanced microscopy techniques.

Photoaffinity Probes: Incorporating a photoreactive group that, upon UV irradiation, forms a covalent bond with the target protein. This allows for precise temporal control over target labeling.

The development of such probes from the this compound structure would not only advance our understanding of its own mechanism of action but could also lead to the discovery of previously "undruggable" targets.

Synergistic Effects with Existing Therapeutic Modalities in Preclinical Models

A critical direction for future research is to evaluate the potential of this compound derivatives in combination with established therapeutic agents. The goal is to achieve synergistic effects, where the combined therapeutic outcome is greater than the sum of the individual effects. This can lead to lower effective doses, reduced toxicity, and the potential to overcome drug resistance.

Given that quinoxaline derivatives have been shown to inhibit key cancer-related enzymes and signaling pathways, they could be paired with conventional chemotherapies or targeted agents. mdpi.commdpi.com For example, a derivative that inhibits a specific kinase could be combined with a DNA-damaging agent, attacking the cancer cell through two distinct and complementary mechanisms.

Future preclinical studies should systematically investigate:

Combination Screening: High-throughput screening of derivatives in combination with a panel of approved anticancer drugs across various cancer cell lines (e.g., HCT-116, MCF-7) to identify synergistic pairs. acs.org

Resistance Reversal: Testing whether these derivatives can re-sensitize drug-resistant cancer cells to existing therapies.

In Vivo Models: Validating promising combinations in animal models of cancer to assess efficacy and potential toxicity of the combined regimen.

This strategic approach will be essential for translating the academic potential of the this compound scaffold into clinically relevant therapeutic options.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.